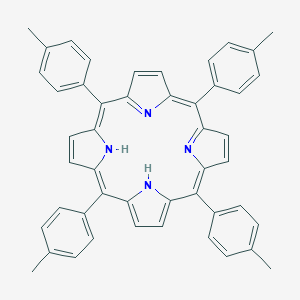
5,10,15,20-Tétra-p-tolyl-21H,23H-porphine
Vue d'ensemble
Description
5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is an organic compound that belongs to the porphyrin class . It is a synthetic tetra-tolylated porphyrin that is often used as a sensitizer for dye-sensitized solar cells and as a catalyst for organic reactions .
Synthesis Analysis
The synthesis of TPTP involves the use of improved Hummers methods to synthesize graphene oxide (GO), and a thermally heating bottom-up approach is used to reduce GO to reduced graphene oxide (rGO) . The composite of rGO/TPTP is synthesized using a simple chemical method .Molecular Structure Analysis
The molecular formula of TPTP is C48H38N4 . It has an average mass of 670.842 Da and a monoisotopic mass of 670.309631 Da .Chemical Reactions Analysis
TPTP has been used in the development of a chemiresistive SO2 sensor based on a composite of reduced graphene oxide (rGO) and TPTP . The sensing response of rGO/TPTP for various concentrations of sulfur dioxide (SO2) was investigated in chemiresistive modality .Physical and Chemical Properties Analysis
TPTP has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 208.3±0.3 cm3, and its polar surface area is 57 Å2 . It also has a polarizability of 82.6±0.5 10-24 cm3, a surface tension of 55.8±3.0 dyne/cm, and a molar volume of 555.5±3.0 cm3 .Applications De Recherche Scientifique
Cellules Solaires Sensibilisées par Colorant
La tétrakis(p-tolyl)porphyrine (TTP) est couramment utilisée comme sensibilisateur pour les cellules solaires sensibilisées par colorant . Dans ces cellules, la TTP contribue à convertir la lumière du soleil en électricité en absorbant les photons et en transférant les électrons vers la couche semi-conductrice du dispositif .
Catalyseur pour les Réactions Organiques
La TTP est souvent utilisée comme catalyseur pour diverses réactions organiques . Sa capacité à se lier sélectivement à certains substrats en fait un outil utile pour synthétiser des molécules complexes et étudier leurs propriétés .
Réactif d'Essai Biochimique
La TTP peut être utilisée comme réactif d'essai biochimique . Cela signifie qu'elle peut être utilisée dans des tests de laboratoire pour mesurer la concentration ou l'activité fonctionnelle d'une substance dans un échantillon.
Préparation de Complexes Métalliques
La TTP est utilisée dans la préparation de complexes métalliques, tels que ceux de Fe (III) pour l'utilisation de la catalyse de la réaction électrochimique de réduction de l'oxygène .
Fabrication d'Essais Diagnostiques
La TTP peut être utilisée dans la fabrication d'essais diagnostiques . Ce sont des tests qui sont effectués en laboratoire, comme une analyse de sang, pour aider à diagnostiquer les maladies et les affections.
Hématologie et Histologie
La TTP peut être utilisée dans les domaines de l'hématologie et de l'histologie . L'hématologie est l'étude du sang et des maladies du sang, tandis que l'histologie est l'étude de la structure microscopique des tissus.
Mécanisme D'action
Target of Action
The primary target of 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine (TPTP) is sulfur dioxide (SO2) . SO2 is a common air pollutant that can have detrimental effects on the environment and human health .
Mode of Action
TPTP interacts with its target, SO2, through a chemiresistive mechanism . This interaction results in a change in the electrical resistance of the TPTP, which can be measured and used to detect the presence and concentration of SO2 .
Biochemical Pathways
It is known that tptp can be used to create a composite with reduced graphene oxide (rgo), which enhances its ability to detect so2 .
Pharmacokinetics
Its use in a chemiresistive sensor suggests that it may have good stability and bioavailability .
Result of Action
The interaction of TPTP with SO2 results in a change in the electrical resistance of the TPTP. This change can be measured and used to detect the presence and concentration of SO2 . The sensor based on the rGO/TPTP composite exhibited a very fast response and recovery time of 33 s. and 27 s. respectively .
Action Environment
The action of TPTP is influenced by environmental factors such as the presence of other gases and the temperature . The rgo/tptp composite sensor has shown outstanding repeatability, linearity, and stability, suggesting that it is robust against environmental variations .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been used in the development of a chemiresistive SO2 sensor based on a composite of reduced graphene oxide and 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine . The sensing response of this composite for various concentrations of sulfur dioxide was investigated in chemiresistive modality .
Molecular Mechanism
It is known that the compound can interact with reduced graphene oxide to form a composite that has been used in the development of a chemiresistive SO2 sensor . The exact nature of these interactions and how they contribute to the compound’s effects at the molecular level are not yet clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the 5,10,15,20-Tetra-p-tolyl-21H,23H-porphine composite chemiresistive sensor displayed exceptional performance, with a consistent response spanning 1 ppm to 10 ppm . It exhibited outstanding repeatability, linearity, stability, and boasted an impressive limit of detection (LOD) of 1 ppm . This LOD is significantly lower than the recommended permissible exposure limit (PEL) of 5 ppm set by OSHA (Occupational Safety and Health Administration), USA .
Propriétés
IUPAC Name |
5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35/h5-28,49,52H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNUQLWBBZIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-51-6 | |
| Record name | 21H,23H-Porphin, 5,10,15,20-tetrakis(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



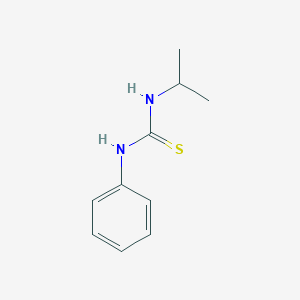
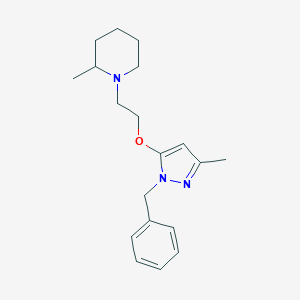
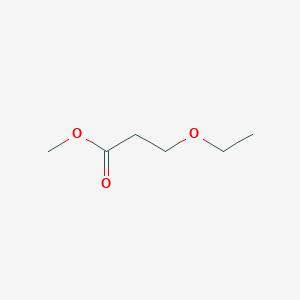
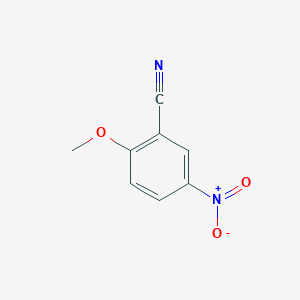

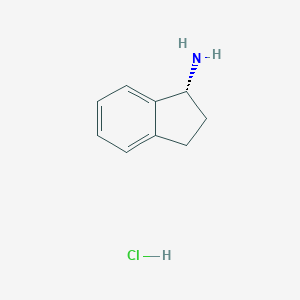
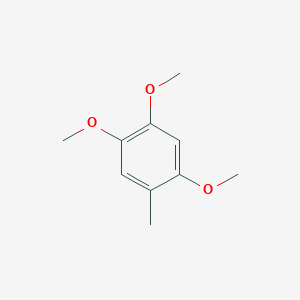
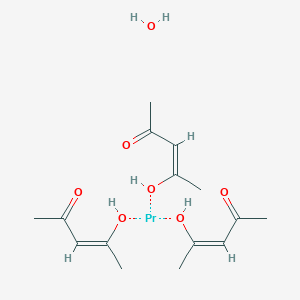

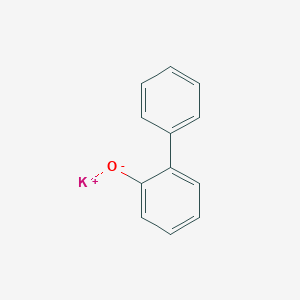
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)


